molecular formula C50H74O3 B1245191 Monoanhydrobacterioruberin

Monoanhydrobacterioruberin

Cat. No. B1245191
M. Wt: 723.1 g/mol
InChI Key: YZHIJCLHPFRXMT-HUITWBMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoanhydrobacterioruberin is a C50 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a triol.

Scientific Research Applications

Antioxidant Potential

Monoanhydrobacterioruberin, as a derivative of bacterioruberin, exhibits significant antioxidant activity. A study on Haloterrigena thermotolerans strain K15 demonstrated that the carotenoid extract, which includes monoanhydrobacterioruberin, showed statistically significantly higher antioxidant activity compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (Kesbiç & Gültepe, 2021).

Characterization and Biosynthesis

Extensive research has been conducted on the isolation and characterization of monoanhydrobacterioruberin and other polar isoprenoids from Halobacterium cutirubrum. These studies are crucial in understanding the chemical properties and potential applications of these compounds (Kushwaha, Kramer, & Kates, 1975). Further, the pathways for carotenogenesis in Haloarchaea, including the synthesis of monoanhydrobacterioruberin, have been deciphered, providing insight into the metabolic processes involved (Giani et al., 2020).

Anticancer and Antihemolytic Activities

Carotenoids from halophilic archaea, including monoanhydrobacterioruberin, have shown potential in anticancer and antihemolytic applications. A study on the carotenoids produced by various halophilic archaeal strains revealed that these compounds, primarily monoanhydrobacterioruberin, exhibit significant antioxidant, antihemolytic, and anticancer activities (Hou & Cui, 2018).

Hydroxyl Radical Scavenging Ability

The hydroxyl radical scavenging ability of bacterioruberin, a closely related compound to monoanhydrobacterioruberin, has been studied, indicating its potential in protecting against oxidative stress. This characteristic may imply similar properties for monoanhydrobacterioruberin (Saito, Miyabe, Ide, & Yamamoto, 1997).

Application in Bioelectronics

While not directly related to monoanhydrobacterioruberin, the use of bacteriorhodopsin protein from Halobacterium salinarum in biohybrid electronic devices highlights the potential of related compounds like monoanhydrobacterioruberin in the field of bioelectronics (Li et al., 2018).

properties

Product Name

Monoanhydrobacterioruberin

Molecular Formula

C50H74O3

Molecular Weight

723.1 g/mol

IUPAC Name

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-30-(2-hydroxypropan-2-yl)-2,6,10,14,19,23,27,33-octamethyl-3-(3-methylbut-2-enyl)tetratriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,33-diol

InChI

InChI=1S/C50H74O3/c1-39(2)31-34-46(49(11,12)52)35-32-44(7)29-19-27-42(5)25-17-23-40(3)21-15-16-22-41(4)24-18-26-43(6)28-20-30-45(8)33-36-47(50(13,14)53)37-38-48(9,10)51/h15-33,35-36,46-47,51-53H,34,37-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,35-32+,36-33+,40-21+,41-22+,42-25+,43-26+,44-29+,45-30+/t46-,47+/m0/s1

InChI Key

YZHIJCLHPFRXMT-HUITWBMXSA-N

Isomeric SMILES

CC(=CC[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](CCC(C)(C)O)C(C)(C)O)/C)/C)/C)C(C)(C)O)C

Canonical SMILES

CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C)C)C)C(C)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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